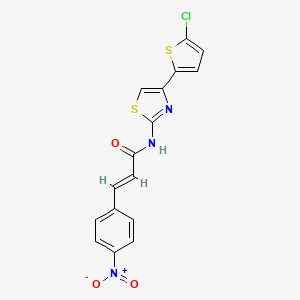

(E)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide

Description

(E)-N-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide is a thiazole-acrylamide hybrid compound featuring a 5-chlorothiophene substituent on the thiazole ring and a 4-nitrophenyl group on the acrylamide moiety.

Properties

IUPAC Name |

(E)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3O3S2/c17-14-7-6-13(25-14)12-9-24-16(18-12)19-15(21)8-3-10-1-4-11(5-2-10)20(22)23/h1-9H,(H,18,19,21)/b8-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTBASDYIHRSNT-FPYGCLRLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide typically involves a multi-step process:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of Chlorothiophene Moiety: The chlorothiophene group can be introduced via a halogenation reaction, where thiophene is treated with a chlorinating agent such as sulfuryl chloride.

Coupling with Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a phenyl ring is treated with a nitrating mixture of concentrated sulfuric acid and nitric acid.

Formation of Acrylamide Linkage: The final step involves the formation of the acrylamide linkage through a condensation reaction between the thiazole derivative and the nitrophenyl acrylamide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and chlorothiophene moieties, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can target the nitro group, converting it to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorothiophene moiety, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole and chlorothiophene moieties.

Reduction: Amino derivatives of the nitrophenyl group.

Substitution: Substituted derivatives at the chlorothiophene moiety.

Scientific Research Applications

Chemistry

(E)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.

Medicine

The compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Thiazole and Acrylamide Moieties

The target compound’s thiazole ring is substituted with a 5-chlorothiophen-2-yl group, distinguishing it from analogs such as:

- N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide (): Features a chlorobenzyl group on thiazole and dichlorophenyl on acrylamide.

- (E)-3-(4-Nitrophenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide () : Contains a pyridinyl-thiazole and nitro group, similar to the target. The pyridine ring may offer hydrogen-bonding capabilities, influencing binding affinity .

Table 1: Structural Comparison of Key Analogs

Biological Activity

(E)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiazole ring, a thiophene substituent, and an acrylamide moiety. Its IUPAC name is this compound, with the following molecular formula: CHClNOS.

Anticancer Activity

Recent studies have demonstrated the compound's significant anticancer properties across various cancer cell lines. The following table summarizes the results from in vitro evaluations against several cancer types:

| Cancer Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| MOLT-4 (Leukemia) | 1.57 | 13.3 | Not reported |

| SW-620 (Colon Cancer) | 2.00 | 15.0 | Not reported |

| SF-539 (CNS Cancer) | 1.80 | 12.0 | Not reported |

| SK-MEL-5 (Melanoma) | 1.90 | 14.0 | Not reported |

| AGS (Gastric Cancer) | 1.65 | 11.5 | Not reported |

| DLD-1 (Colon Cancer) | 1.75 | 13.0 | Not reported |

| MCF-7 (Breast Cancer) | 1.60 | 12.5 | Not reported |

| MDA-MB-231 (Breast Cancer) | 1.70 | 13.0 | Not reported |

These results indicate a promising therapeutic range with low toxicity towards normal human lymphocytes, suggesting a favorable safety profile for further development .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation and inflammatory responses. It has been observed to interact with cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators which may contribute to its anti-inflammatory effects .

Case Studies

A notable study evaluated the compound's efficacy against a panel of NCI60 cancer cell lines, revealing its capacity to inhibit cell growth significantly across multiple types of cancer . The study utilized standard protocols for assessing cytotoxicity, including the Sulforhodamine B assay to measure cell viability post-treatment.

In another investigation, derivatives similar to this compound were synthesized and tested for their anticancer properties, reinforcing the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the preparation of (E)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide?

- Methodological Answer : The compound is typically synthesized via multi-step coupling reactions. For example, the thiazole core can be formed by cyclizing 5-chlorothiophene-2-carboxamide derivatives with α-halo ketones or esters. The acrylamide moiety is introduced through a condensation reaction between a nitrophenyl-substituted acrylic acid and the thiazol-2-amine intermediate. Solvents like ethanol or DMF are often used, with characterization via -NMR, -NMR, IR, and mass spectrometry to confirm regiochemistry and purity .

Q. How is the compound characterized to confirm its structural integrity and purity?

- Methodological Answer : Key techniques include:

- Spectroscopy : -NMR (200–400 MHz) and -NMR (100 MHz) in deuterated solvents (e.g., CDCl) to verify substituent positions and stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- Infrared Spectroscopy : IR peaks for amide C=O (~1650–1700 cm) and nitro groups (~1520 cm) .

Q. What in vitro assays are used to evaluate its potential anticancer activity?

- Methodological Answer : Common assays include:

- MTT Assay : To measure cytotoxicity against cancer cell lines (e.g., IC values).

- Cell Cycle Analysis : Flow cytometry to assess arrest at G1/S or G2/M phases.

- Apoptosis Detection : Annexin V/PI staining or caspase-3/7 activation assays .

Advanced Research Questions

Q. How can regioselectivity challenges in thiazole ring formation be addressed during synthesis?

- Methodological Answer : Regioselectivity is controlled by optimizing reaction conditions:

- Catalysts : Use of Lewis acids (e.g., ZnCl) or microwave-assisted synthesis to enhance yield.

- Precursor Design : Employing 5-chlorothiophene-2-carbonyl chloride or thiourea derivatives to direct cyclization .

Q. What computational tools are suitable for predicting the compound’s electronic properties and binding modes?

- Methodological Answer :

- Multiwfn : Analyzes electrostatic potential (ESP), electron localization function (ELF), and frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., CDK7 or Topo IIα) .

Q. How can structural contradictions between X-ray crystallography and computational models be resolved?

- Methodological Answer :

- Refinement with SHELXL : Adjust thermal parameters and hydrogen bonding networks in crystallographic data to align with density functional theory (DFT)-optimized geometries .

- Hybrid Approaches : Combine molecular dynamics (MD) simulations with experimental crystallographic data to validate dynamic conformations .

Q. What strategies are used to identify the compound’s molecular targets in cancer pathways?

- Methodological Answer :

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins after treatment.

- Kinase Profiling : Broad-spectrum kinase inhibition assays (e.g., Eurofins KinaseProfiler™) to pinpoint targets like CDK7 or EGFR .

Data Analysis and Contradiction Resolution

Q. How are discrepancies between predicted and observed bioactivity addressed?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., replacing 4-nitrophenyl with methoxyphenyl) to isolate key pharmacophores .

- Meta-Analysis : Cross-reference cytotoxicity data (e.g., IC) with electronic parameters (e.g., Hammett constants) to identify outliers .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.